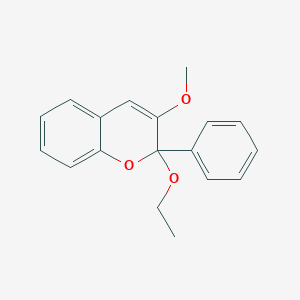
2-Ethoxy-3-methoxy-2-phenyl-2h-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxy-2-phenyl-2H-chromene typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of appropriate phenolic compounds with ethyl and methoxy substituents under acidic or basic conditions to form the chromene ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and catalyst use, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-methoxy-2-phenyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2H-chromene: Lacks the ethoxy and methoxy substituents, which can affect its reactivity and biological activity.
3-Methoxy-2-phenyl-2H-chromene: Similar structure but without the ethoxy group, leading to different chemical properties.
2-Ethoxy-2-phenyl-2H-chromene: Lacks the methoxy group, which can influence its chemical behavior.
Uniqueness
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
6631-19-2 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-ethoxy-3-methoxy-2-phenylchromene |
InChI |
InChI=1S/C18H18O3/c1-3-20-18(15-10-5-4-6-11-15)17(19-2)13-14-9-7-8-12-16(14)21-18/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
VJOWBNCLHOOQKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(=CC2=CC=CC=C2O1)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















